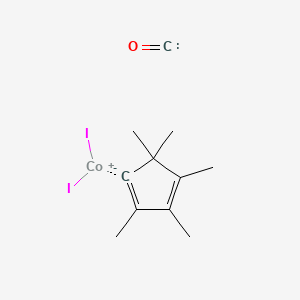
Diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt; oxomethylidene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt(III) is an organometallic compound with the formula [Co(C5(CH3)5)(CO)I2]. It is a red solid that is soluble in organic solvents . This compound is primarily used as a transition metal catalyst in organic synthesis, facilitating a variety of chemical reactions .
Preparation Methods
The preparation of Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt(III) typically involves the following steps :
Reaction of pentamethylcyclopentadienyl lithium (CpLi) with cobalt iodide (CoI2): This reaction generates pentamethylcyclopentadienyl cobalt compound [Co(C5(CH3)5)I2].
Reaction with carbon monoxide (CO): The above compound is then reacted with carbon monoxide under appropriate conditions to produce Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt(III).
Chemical Reactions Analysis
Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt(III) undergoes several types of chemical reactions, including :
Oxidation: It can catalyze the oxidation of olefins.
Carbonylation: It facilitates the carbonylation of carboxylic acids and alcohols.
Activation of C-H bonds: This compound is also involved in the activation of C-H bonds.
Common reagents and conditions used in these reactions include organic solvents like benzene and inert gas atmospheres such as nitrogen or argon . The major products formed from these reactions depend on the specific substrates and conditions used.
Scientific Research Applications
Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt(III) has a wide range of scientific research applications :
Chemistry: It is used as a catalyst in organic synthesis, facilitating various reactions such as oxidation, carbonylation, and C-H bond activation.
Biology and Medicine:
Mechanism of Action
The mechanism by which Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt(III) exerts its effects involves its role as a catalyst. It facilitates the formation and breaking of chemical bonds by providing an alternative reaction pathway with a lower activation energy. The molecular targets and pathways involved depend on the specific reaction being catalyzed, such as the activation of C-H bonds or the carbonylation of carboxylic acids .
Comparison with Similar Compounds
Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt(III) can be compared with other similar organometallic compounds, such as:
- Carbonyldiiodo(pentamethylcyclopentadienyl)rhodium(III)
- Carbonyldiiodo(pentamethylcyclopentadienyl)iridium(III)
These compounds share similar structures and catalytic properties but differ in their specific reactivity and applications. The uniqueness of Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt(III) lies in its specific catalytic activity and the types of reactions it can facilitate .
Properties
Molecular Formula |
C11H15CoI2O |
|---|---|
Molecular Weight |
475.98 g/mol |
InChI |
InChI=1S/C10H15.CO.Co.2HI/c1-7-6-10(4,5)9(3)8(7)2;1-2;;;/h1-5H3;;;2*1H/q-1;;+3;;/p-2 |
InChI Key |
FWLQULRYVVJQCB-UHFFFAOYSA-L |
Canonical SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.[C]=O.[Co+](I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




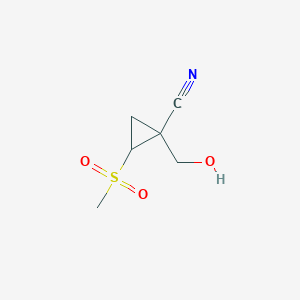

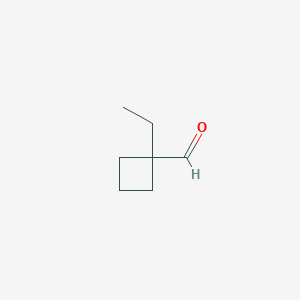
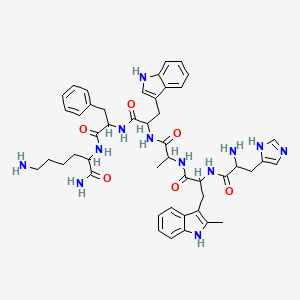
![rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis](/img/structure/B12313234.png)
![1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-quinoline-3-carboxylic acid; methanesulfonic acid;Danofloxacin mesylate](/img/structure/B12313240.png)
![[3,4-Dibenzoyloxy-5-[6-(benzylamino)purin-9-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12313241.png)
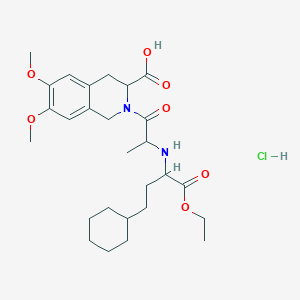
![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid](/img/structure/B12313252.png)
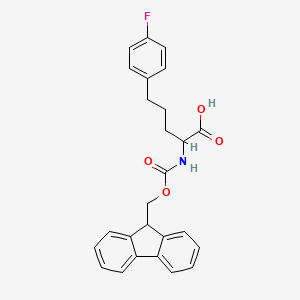
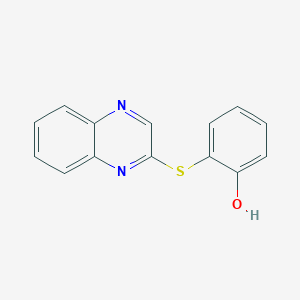
![2-[3-[2-[4-[1-(2-Ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid](/img/structure/B12313264.png)
